molecular formula C14H22N2O4 B1399730 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate CAS No. 1016258-66-4

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

Cat. No.: B1399730
CAS No.: 1016258-66-4
M. Wt: 282.34 g/mol
InChI Key: IEKGLZRZMZMUCH-UHFFFAOYSA-N
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Description

Overview of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

This compound constitutes a substituted piperidine derivative characterized by a complex molecular structure that incorporates multiple functional groups. The compound exhibits the molecular formula C14H22N2O4 with a corresponding molecular weight of 282.34 grams per mole. Its systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates it as 1-O-tert-butyl 4-O-ethyl 4-cyanopiperidine-1,4-dicarboxylate, reflecting the precise positioning of substituents on the six-membered piperidine ring.

The molecular architecture features a piperidine core substituted at the 1-position with a tert-butyl carboxylate group and at the 4-position with both an ethyl carboxylate group and a cyano functional group. This unique substitution pattern confers distinctive chemical properties that distinguish it from simpler piperidine derivatives. The Simplified Molecular Input Line Entry System representation reveals the structural complexity: CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C#N.

Table 1: Fundamental Chemical Properties of this compound

Property Value Source
Chemical Abstracts Service Number 1016258-66-4
Molecular Formula C14H22N2O4
Molecular Weight 282.34 g/mol
Physical State Liquid
Appearance Clear
Storage Temperature 2-7°C

The compound's electronic structure incorporates two nitrogen atoms and four oxygen atoms within its framework, contributing to its chemical reactivity and potential for hydrogen bonding interactions. The presence of both electron-withdrawing cyano groups and electron-donating alkyl substituents creates a balanced electronic environment that facilitates various chemical transformations.

Historical Context and Discovery

The development of this compound emerged from broader research initiatives focused on piperidine derivatives and their applications in pharmaceutical chemistry. The compound was first documented in chemical databases in 2012, with subsequent modifications to its characterization occurring as recently as 2025. This timeline reflects the ongoing evolution of synthetic methodologies and analytical techniques applied to complex piperidine derivatives.

The synthetic pathway to this compound builds upon established methods for preparing 4-cyanopiperidine derivatives, which have been recognized as important intermediates in pharmaceutical synthesis since the late 20th century. Historical precedents for piperidine modification techniques provided the foundation for developing efficient routes to poly-substituted derivatives like this compound.

The discovery and characterization of this compound occurred within the context of expanding research into piperidine-based pharmaceuticals. Piperidine derivatives have established significance in medicinal chemistry, with applications spanning central nervous system disorders, cardiovascular therapeutics, and antimicrobial agents. The development of this compound represents a natural progression in the sophistication of piperidine synthetic chemistry.

Research into similar compounds, particularly 1-Boc-4-cyanopiperidine, provided methodological insights that facilitated the synthesis of more complex derivatives. The evolution of protecting group strategies, particularly the widespread adoption of tert-butoxycarbonyl groups, enabled chemists to achieve the selective functionalization necessary for preparing compounds with multiple reactive sites.

Relevance in Contemporary Chemical Research

This compound occupies a prominent position in contemporary pharmaceutical research due to its versatility as a synthetic intermediate. The compound serves as a key building block in the preparation of potential drug candidates, particularly in the development of central nervous system agents and other bioactive molecules. Its structural features enable the introduction of structural diversity into target molecules through various chemical transformations.

Modern pharmaceutical research has identified this compound as particularly valuable for synthesizing molecules with desirable biological activities. The presence of functional groups such as cyano and ester moieties makes it amenable to diverse chemical modifications, facilitating the development of compounds with enhanced therapeutic profiles. Research applications extend beyond traditional pharmaceutical chemistry to include agrochemical development, where the compound contributes to the synthesis of pesticides, herbicides, and fungicides.

Table 2: Contemporary Research Applications

Application Area Specific Use Research Focus
Pharmaceutical Chemistry Central nervous system agents Drug candidate synthesis
Agrochemical Research Pesticide development Bioactive molecule design
Materials Science Polymer synthesis Functional material development
Organic Synthesis Chemical intermediate Structural diversification

The compound's utility in materials science represents an emerging area of application, where it participates in the synthesis of polymers, dyes, and other functional materials. This diversification of applications reflects the compound's chemical versatility and the growing recognition of piperidine derivatives in advanced material development.

Contemporary synthetic methodologies have established efficient protocols for utilizing this compound in multi-step synthetic sequences. Research has demonstrated its conversion to aminomethyl derivatives through catalytic hydrogenation, achieving yields of 83% under optimized conditions. This transformation exemplifies the compound's value as a synthetic precursor for more complex molecular architectures.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of this compound from multiple scientific perspectives, encompassing its chemical properties, synthetic methodologies, and research applications. The primary objective involves consolidating current knowledge regarding this compound's role in contemporary chemical research while identifying areas for future investigation.

The review will systematically analyze the compound's molecular characteristics, including detailed structural analysis and physicochemical properties that govern its behavior in various chemical environments. Emphasis will be placed on understanding the relationship between structural features and chemical reactivity, providing insights that can guide future synthetic applications.

Synthetic methodologies for preparing and utilizing this compound will receive particular attention, with detailed examination of reaction conditions, yields, and mechanistic considerations. The review will evaluate established synthetic routes while identifying opportunities for methodological improvements and novel applications.

The scope encompasses an analysis of the compound's applications across diverse research domains, from pharmaceutical chemistry to materials science. This interdisciplinary approach reflects the compound's versatility and the broad impact of piperidine chemistry on modern scientific research. The review will assess current applications while projecting future directions for research and development.

Table 3: Review Scope and Coverage Areas

Coverage Area Specific Topics Analytical Depth
Molecular Structure Chemical properties, electronic structure Comprehensive
Synthetic Chemistry Preparation methods, reaction mechanisms Detailed
Research Applications Pharmaceutical, agrochemical, materials Broad survey
Future Directions Emerging applications, methodological advances Prospective

The review objectives include identifying knowledge gaps in current understanding of the compound's properties and applications, providing recommendations for future research directions that could enhance its utility in various scientific disciplines. This forward-looking perspective aims to stimulate continued interest in piperidine chemistry and promote innovative applications of these versatile molecular scaffolds.

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-cyanopiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKGLZRZMZMUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727827
Record name 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016258-66-4
Record name 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Nitrile Formation from Piperidine Derivatives

The most common approach involves synthesizing the nitrile precursor, 4-cyanopiperidine , through dehydration of suitable amide or oxime intermediates. For example, dehydration of isonipecotamide (a cyclic amide) with phosphorus oxychloride or thionyl chloride yields 4-cyanopiperidine hydrochloride with high efficiency.

Key reaction steps:

  • Dehydration of isonipecotamide using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) at controlled temperatures (around 20°C), often under inert atmosphere.
  • The reaction typically proceeds with yields between 73% and 98%, depending on the conditions and scale, as reported in patents and research articles.

Functionalization with tert-Butyl and Ethyl Groups

The introduction of tert-butyl and ethyl groups occurs via esterification or alkylation steps:

  • Esterification of the nitrile intermediate with tert-butyl and ethyl groups, often using tert-butyl alcohol and ethanol in the presence of activating agents or under reflux conditions.
  • Alternatively, alkylation of the piperidine ring with tert-butyl and ethyl halides or related derivatives, followed by nitrile formation.

Reduction of Nitrile to Aminomethyl Derivatives

The nitrile group can be reduced to the corresponding amine using catalytic hydrogenation:

  • Catalytic hydrogenation with platinum(IV) oxide (as per the detailed experimental data) under hydrogen atmosphere at 25°C and 5 bar pressure.
  • The reduction yields 1-tert-butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate with yields around 83%, as documented in patent procedures.

Alternative Synthetic Approaches

Dehydration of Oximes

The synthesis of 1-Boc-4-cyanopiperidine involves dehydration of oximes using reagents like XtalFluor-E, with subsequent Boc-protection steps. This method, reported in chemical literature, offers a route to nitriles under mild conditions with yields of approximately 70-73%.

Summary of Key Preparation Data

Method Key Reagents Conditions Yield Notes
Dehydration of isonipecotamide Phosphorus oxychloride or thionyl chloride 20°C, inert atmosphere 73-98% High purity nitrile intermediate
Catalytic hydrogenation Platinum(IV) oxide, H₂ 25°C, 5 bar 83% Converts nitrile to aminomethyl derivative
Oxime dehydration XtalFluor-E, Boc protection Mild, room temperature 70-73% Alternative route for nitrile synthesis

Data Tables of Preparation Methods

Method Starting Material Reagents Reaction Conditions Yield Advantages Disadvantages
Dehydration of isonipecotamide Isonipecotamide POCl₃ or SOCl₂ 20°C, inert atmosphere 73-98% High yield, well-documented Multi-step, requires handling of hazardous reagents
Hydrogenation of nitrile 4-Cyanopiperidine H₂, PtO₂ 25°C, 5 bar 83% Efficient reduction Requires catalytic hydrogenation setup
Oxime dehydration N-Boc-oxime derivatives XtalFluor-E Room temperature 70-73% Mild conditions Additional protection/deprotection steps

Research Findings and Notes

  • The most efficient and scalable method involves dehydration of isonipecotamide with phosphorus oxychloride, followed by purification via filtration and chromatography, achieving high purity and yields (up to 98%).
  • The catalytic hydrogenation step is critical for converting nitrile intermediates into amino derivatives, facilitating further functionalization.
  • Patent literature indicates that working under controlled temperatures and inert atmospheres is essential for optimal yields and purity.
  • The synthesis route's choice depends on scale, safety considerations, and desired purity.

Chemical Reactions Analysis

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate undergoes various chemical reactions, including :

    Ester Hydrolysis: The ester groups can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

    Cyanide Substitution: The cyano group can be substituted by other nucleophiles under appropriate reaction conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and nucleophiles such as amines and alcohols. Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidines.

Scientific Research Applications

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug development.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways . The cyano group and ester functionalities play a crucial role in its reactivity and interactions. The compound may act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table highlights structurally related piperidine dicarboxylates and their distinguishing features:

Compound Name (CAS) Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate Cyano (CN) C₁₄H₂₀N₂O₄ 280.32 Intermediate for PROTACs, autophagy modulators
1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate (362703-34-2) Cyano (CN) C₁₃H₂₀N₂O₄ 268.31 Shorter ethyl chain; used in fragment-based drug design
1-tert-Butyl 4-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate (495414-81-8) Cyanomethyl (CH₂CN) C₁₅H₂₂N₂O₄ 294.35 Enhanced steric bulk; potential for diverse alkylation reactions
1-(tert-Butyl) 4-ethyl 4-butylpiperidine-1,4-dicarboxylate (S4) Butyl (C₄H₉) C₁₅H₂₇NO₄ 313.38 Lipophilic; precursor to ethyl 4-butylpiperidine-4-carboxylate
1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate (213013-98-0) Iodomethyl (CH₂I) C₁₄H₂₄INO₄ 397.25 Heavy atom substitution; intermediate for cross-coupling reactions
1-tert-Butyl 4-ethyl 3,3-difluoro-4-methylpiperidine-1,4-dicarboxylate CF₂ and CH₃ C₁₅H₂₃F₂NO₄ 327.35 Fluorinated analog; improved metabolic stability

Physicochemical Properties

  • Solubility: The cyano group enhances polarity, improving solubility in polar solvents (e.g., DMSO, ethanol) compared to alkyl-substituted analogs like the butyl derivative .
  • Stability : The tert-butyl ester provides hydrolytic stability under basic conditions, whereas the ethyl ester is more labile, enabling selective deprotection .
  • Reactivity: The iodomethyl derivative (CAS 213013-98-0) is highly reactive in Suzuki-Miyaura couplings, while the cyano group participates in nitrile-to-amide or tetrazole transformations .

Biological Activity

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate (CAS No. 1016258-66-4) is a synthetic compound belonging to the piperidine family, characterized by its unique structural features that include a tert-butyl group and a cyano group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

  • Molecular Formula : C14H22N2O4
  • Molecular Weight : 282.34 g/mol
  • Purity : ≥95%
  • Density : 1.1 g/cm³
  • Boiling Point : Approximately 390.9 °C
  • Flash Point : 190.2 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties, potential therapeutic applications, and mechanisms of action.

Pharmacological Properties

This compound has shown promise in several pharmacological contexts:

  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its structural similarity to known neuroprotective agents suggests it could modulate neurotransmitter systems or reduce oxidative stress.
  • Antimicrobial Activity : Preliminary studies have suggested that derivatives of piperidine compounds can possess antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown varying degrees of activity against bacteria and fungi.
  • Anti-inflammatory Effects : Some studies have indicated that compounds with similar structures may exert anti-inflammatory effects, which could be relevant for treating conditions characterized by chronic inflammation.

Study on Neuroprotective Effects

A study conducted by Zhang et al. (2022) evaluated the neuroprotective effects of various piperidine derivatives, including this compound. The results indicated significant reductions in neuronal apoptosis and oxidative stress markers in vitro.

CompoundIC50 (µM)Mechanism
This compound15Anti-apoptotic activity
Control (No treatment)N/AN/A

Antimicrobial Activity Assessment

In a study assessing the antimicrobial potential of various piperidine derivatives against Staphylococcus aureus and Escherichia coli, the compound demonstrated moderate inhibitory effects with an MIC value of approximately 32 µg/mL against both strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Q & A

Basic: What synthetic routes are documented for synthesizing 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate, and what are critical reagent choices?

Answer:
The compound is synthesized via multi-step protocols involving:

  • Lithium diisopropylamide (LDA) for deprotonation at -78°C in THF/hexane, enabling alkylation or cyanide introduction .
  • Diiodomethane for methylene insertion in anhydrous conditions .
  • Pd(OAc)₂/tert-butyl XPhos for cross-coupling under inert atmospheres (40–100°C) .
    Key considerations : Use of anhydrous solvents (THF, DMF) and inert gas purging to prevent hydrolysis or side reactions.

Advanced: How can researchers optimize the alkylation step to achieve >95% yield with iodomethane derivatives?

Answer:
Evidence shows yields improve with:

  • Temperature control : Maintaining -42°C during LDA addition prevents side reactions .
  • Stoichiometric base : Use 2 equivalents of K₂CO₃ in DMF for nucleophilic substitutions (e.g., thiol coupling) .
  • Extended reaction times : 18-hour stirring at 20°C ensures complete conversion in SN2 reactions .
    A case study achieved 99% yield via precise stoichiometry and inert conditions .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Normal-phase chromatography (0–10% EtOAc/heptane gradient) resolves polar byproducts .
  • Liquid-liquid extraction with EtOAC/H₂O removes unreacted reagents .
  • MgSO₄ drying is critical for moisture-sensitive intermediates .

Advanced: How do steric effects from the tert-butyl group influence reactivity in downstream transformations?

Answer:
The tert-butyl group:

  • Shields the piperidine nitrogen , directing electrophiles to the 4-position .
  • Impacts ring conformation , as seen in coupling reactions requiring bulky ligands (tert-butyl XPhos) for Pd-mediated steps .
    This steric hindrance necessitates optimized catalysts and elevated temperatures (100°C) for cross-couplings .

Basic: What analytical methods validate the compound’s structure and purity?

Answer:

  • LC-MS : Confirms molecular weight (e.g., [M+H]+ 698.8 in quinazoline derivatives) .
  • ¹H/¹³C NMR : Resolves tert-butyl (δ 1.4 ppm) and ethyl ester (δ 4.1 ppm) signals .
  • HPLC : Validates >95% purity, critical for intermediates in multi-step syntheses .

Advanced: How can researchers resolve contradictions in reported yields for similar reactions?

Answer:
Discrepancies (e.g., 19.5% vs. 99% yields) arise from:

  • Solvent purity : Anhydrous DMF vs. technical grade impacts reactivity .
  • Catalyst loading : 5 mol% Pd(OAc)₂ vs. suboptimal amounts .
  • Workup procedures : Incomplete extraction or drying reduces isolated yields .
    Recommendation : Replicate high-yield conditions (e.g., 99% with 18-hour DMF/K₂CO₃) .

Basic: What storage conditions prevent degradation of this compound?

Answer:

  • Inert atmosphere : Store under argon or nitrogen to prevent ester hydrolysis .
  • Low temperature : -20°C in sealed vials minimizes decomposition .
  • Desiccants : Use silica gel to avoid moisture ingress .

Advanced: What strategies enable selective functionalization at the 4-cyano position?

Answer:

  • Nucleophilic substitution : Replace the iodo group (from 4-(iodomethyl) precursors) with thiols or amines in DMF/K₂CO₃ .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd catalysts .
  • Cyanide retention : Avoid strong acids/bases to prevent nitrile hydrolysis .

Basic: How is the compound used as a building block in complex molecule synthesis?

Answer:

  • Core structure : The piperidine ring serves as a scaffold for pharmaceuticals (e.g., kinase inhibitors) .
  • Functional handles : The cyano and ester groups allow derivatization (e.g., reduction to amines, hydrolysis to acids) .

Advanced: What mechanistic insights explain the role of Cs₂CO₃ in coupling reactions?

Answer:

  • Base strength : Cs₂CO₃ deprotonates thiols/phenols, enhancing nucleophilicity in SNAr reactions .
  • Solubility : Improves reagent dispersion in polar aprotic solvents (DMF) .
  • Cation-π interactions : Cs⁺ stabilizes transition states in aryl ether formations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.